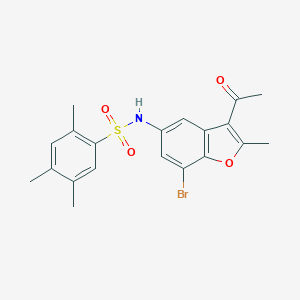![molecular formula C21H23NO6S B280995 Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280995.png)
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as BML-284, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies.
Wissenschaftliche Forschungsanwendungen
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been widely used in scientific research, particularly in the field of cell biology and biochemistry. It is a potent and selective inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activation of NF-κB in various cell types, including macrophages, endothelial cells, and T cells.
Wirkmechanismus
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate inhibits the activation of NF-κB by binding to the protein kinase IKKβ, which is responsible for phosphorylating the inhibitor protein IκBα. This phosphorylation leads to the degradation of IκBα and subsequent activation of NF-κB. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate prevents the phosphorylation of IκBα by binding to a specific site on IKKβ, thereby blocking the activation of NF-κB.
Biochemical and Physiological Effects
The inhibition of NF-κB by Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has numerous biochemical and physiological effects. NF-κB is involved in the regulation of genes that control inflammation, cell proliferation, and cell survival. Inhibition of NF-κB by Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and an increase in the production of anti-inflammatory cytokines, such as IL-10. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its high selectivity for IKKβ and NF-κB inhibition. This specificity allows for the precise manipulation of NF-κB activity in cells and tissues. However, the use of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in in vivo experiments is limited by its poor solubility and bioavailability, which can affect its efficacy and toxicity.
Zukünftige Richtungen
There are several future directions for the use of Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in scientific research. One potential application is the development of novel anti-inflammatory drugs that target the NF-κB pathway. Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could also be used to investigate the role of NF-κB in various diseases, such as cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of NF-κB could improve the efficacy and safety of these drugs for clinical use.
Conclusion
In conclusion, Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has significant potential for use in scientific research. Its high selectivity for IKKβ and NF-κB inhibition makes it a valuable tool for investigating the role of NF-κB in various biological processes. However, its poor solubility and bioavailability limit its use in in vivo experiments. Future research on Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate could lead to the development of novel anti-inflammatory drugs and a better understanding of the role of NF-κB in disease.
Synthesemethoden
Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is synthesized through a multi-step process involving the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with butyl chloroformate, followed by the addition of 4-methoxyaniline and sodium hydride. The resulting intermediate is then treated with p-toluenesulfonyl chloride to yield the final product, Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.
Eigenschaften
Molekularformel |
C21H23NO6S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
butyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO6S/c1-4-5-12-27-21(23)20-14(2)28-19-11-6-15(13-18(19)20)22-29(24,25)17-9-7-16(26-3)8-10-17/h6-11,13,22H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
UUOCCGPYFOUFQU-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Kanonische SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)
![Benzyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280915.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280924.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280926.png)

![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280931.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2-thiophenesulfonamide](/img/structure/B280932.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-1-naphthyl]thiophene-2-sulfonamide](/img/structure/B280936.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
![6-(1-piperidinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280941.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280944.png)
![Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280945.png)
![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)